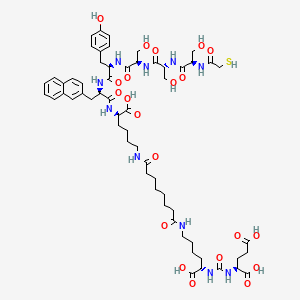
Psma I&S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prostate-specific membrane antigen I&S (Psma I&S) is a compound that targets the prostate-specific membrane antigen, a protein highly expressed in prostate cancer cells. This compound is used in diagnostic imaging and radioguided surgery for prostate cancer, providing a means to detect and treat cancerous tissues with high specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Psma I&S involves the conjugation of a prostate-specific membrane antigen-targeting moiety with a radiolabeling agent. One common method includes the use of a urea-based prostate-specific membrane antigen targeting moiety, which is conjugated to a radiolabel such as technetium-99m. The reaction conditions typically involve mild temperatures and neutral pH to maintain the integrity of the targeting moiety .
Industrial Production Methods: Industrial production of Psma I&S involves large-scale synthesis using automated synthesizers. The process includes the preparation of the targeting moiety, followed by radiolabeling under controlled conditions to ensure high purity and yield. Quality control measures such as high-performance liquid chromatography are employed to verify the product’s integrity .
Chemical Reactions Analysis
Types of Reactions: Psma I&S primarily undergoes radiolabeling reactions, where the targeting moiety is conjugated with a radioactive isotope. This compound can also participate in hydrolysis reactions under physiological conditions, leading to the release of the radiolabel .
Common Reagents and Conditions: Common reagents used in the synthesis of Psma I&S include urea-based targeting moieties, radiolabeling agents such as technetium-99m, and buffers to maintain neutral pH. The reactions are typically carried out at room temperature to preserve the biological activity of the targeting moiety .
Major Products Formed: The major product formed from the synthesis of Psma I&S is the radiolabeled compound itself, which is used for diagnostic imaging and radioguided surgery. Hydrolysis of the compound under physiological conditions can lead to the release of the radiolabel, which is then excreted from the body .
Scientific Research Applications
Psma I&S has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the binding interactions between prostate-specific membrane antigen and its ligands. In biology, it helps in understanding the expression and function of prostate-specific membrane antigen in cancer cells. In medicine, Psma I&S is used for diagnostic imaging and radioguided surgery in prostate cancer patients, allowing for precise detection and treatment of cancerous tissues. In industry, it is used in the development of new diagnostic and therapeutic agents targeting prostate-specific membrane antigen .
Mechanism of Action
Psma I&S exerts its effects by binding to the prostate-specific membrane antigen, a transmembrane glycoprotein highly expressed in prostate cancer cells. The binding of Psma I&S to prostate-specific membrane antigen allows for the targeted delivery of the radiolabel to cancerous tissues. The radiolabel emits radiation, which can be detected using imaging techniques such as single-photon emission computed tomography or positron emission tomography. This targeted approach enables precise imaging and treatment of prostate cancer .
Comparison with Similar Compounds
Psma I&S is unique in its ability to target prostate-specific membrane antigen with high specificity and affinity. Similar compounds include other prostate-specific membrane antigen-targeting agents such as PSMA-617 and PSMA-11, which are also used for diagnostic imaging and radioligand therapy. Compared to these compounds, Psma I&S offers advantages in terms of its radiolabeling efficiency and stability, making it a valuable tool in the clinical management of prostate cancer .
List of Similar Compounds:- PSMA-617
- PSMA-11
- PSMA-7.3
- PSMA-7.4
Properties
Molecular Formula |
C59H82N10O21S |
|---|---|
Molecular Weight |
1299.4 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-5-[[8-[[(5R)-5-carboxy-5-[[(2R)-2-[[(2R)-2-[[(2R)-3-hydroxy-2-[[(2R)-3-hydroxy-2-[[(2R)-3-hydroxy-2-[(2-sulfanylacetyl)amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]amino]-8-oxooctanoyl]amino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C59H82N10O21S/c70-30-44(62-49(76)33-91)53(81)66-46(32-72)55(83)67-45(31-71)54(82)65-42(28-34-18-21-38(73)22-19-34)52(80)64-43(29-35-17-20-36-11-5-6-12-37(36)27-35)51(79)63-39(56(84)85)13-7-9-25-60-47(74)15-3-1-2-4-16-48(75)61-26-10-8-14-40(57(86)87)68-59(90)69-41(58(88)89)23-24-50(77)78/h5-6,11-12,17-22,27,39-46,70-73,91H,1-4,7-10,13-16,23-26,28-33H2,(H,60,74)(H,61,75)(H,62,76)(H,63,79)(H,64,80)(H,65,82)(H,66,81)(H,67,83)(H,77,78)(H,84,85)(H,86,87)(H,88,89)(H2,68,69,90)/t39-,40+,41+,42-,43-,44-,45-,46-/m1/s1 |
InChI Key |
WHHMZTBDVJHXFV-POUOUQAISA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)N[C@H](CCCCNC(=O)CCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H](CO)NC(=O)[C@@H](CO)NC(=O)[C@@H](CO)NC(=O)CS |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NC(CCCCNC(=O)CCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















